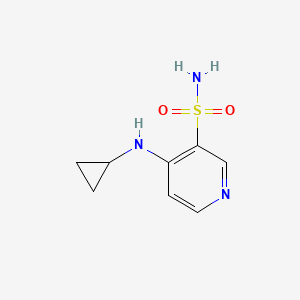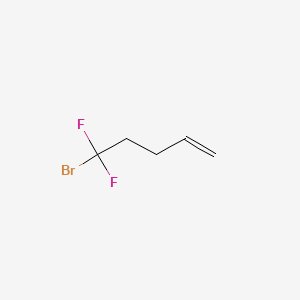![molecular formula C20H34O3 B15201218 12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B15201218.png)
12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: is a complex organic compound characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves the esterification of 12-hydroxydodecanoic acid with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products:
Oxidation: Formation of 12-oxododecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate.
Reduction: Formation of 12-hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-methanol.
Substitution: Formation of 12-alkoxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate.
Applications De Recherche Scientifique
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is studied for its potential as a bioactive molecule. It may exhibit antimicrobial or anti-inflammatory properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new pharmaceuticals.
Industry: In industrial applications, this compound can be used in the formulation of specialty chemicals, including surfactants and lubricants.
Mécanisme D'action
The mechanism by which 12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl and ester groups allow it to participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- 12-Hydroxydodecanoic acid
- Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
Comparison: Compared to these similar compounds, 12-Hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its combination of a long aliphatic chain with a hydroxyl group and a bicyclic ester structure. This combination imparts distinct physical and chemical properties, making it more versatile in various applications.
Propriétés
Formule moléculaire |
C20H34O3 |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
12-hydroxydodecyl bicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C20H34O3/c21-13-9-7-5-3-1-2-4-6-8-10-14-23-20(22)19-16-17-11-12-18(19)15-17/h11-12,17-19,21H,1-10,13-16H2 |
Clé InChI |
IXQBZLLZHQTKKM-UHFFFAOYSA-N |
SMILES canonique |
C1C2CC(C1C=C2)C(=O)OCCCCCCCCCCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


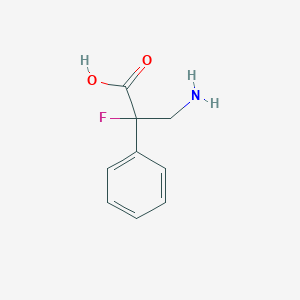


![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B15201147.png)

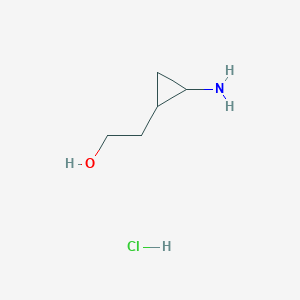
![5-Methoxyimidazo[1,5-a]pyridine](/img/structure/B15201170.png)

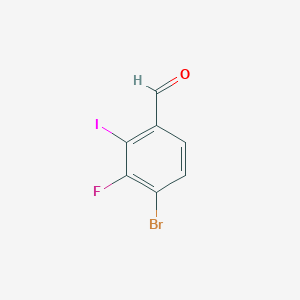
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol](/img/structure/B15201187.png)
![4-Methyl-N-((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)-N-phenylbenzamide](/img/structure/B15201188.png)
